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Compound of Interest

Compound Name: 2-Methoxy-N-methylbenzylamine

CAS No.: 6851-80-5

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Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the analysis of **2-Methoxy-N-methylbenzylamine** using high-resolution ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document outlines the principles of structural characterization, step-by-step experimental procedures, and in-depth spectral interpretation. By integrating one-dimensional (^1H , ^{13}C) and two-dimensional (HSQC) NMR techniques, this application note serves as a robust methodology for the unambiguous structural verification and purity assessment of this important chemical intermediate.

Introduction: The Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the determination of molecular structure. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted aromatic compound like **2-Methoxy-N-**

methylbenzylamine (C₉H₁₃NO), NMR provides a definitive fingerprint, allowing for the precise assignment of each proton and carbon atom.

The molecule features several distinct functional groups—a methoxy group, a secondary amine with an N-methyl substituent, a benzylic methylene bridge, and a 1,2-disubstituted aromatic ring. The electronic effects of the electron-donating methoxy group and the weakly activating N-methylbenzylamine moiety create a unique and predictable pattern of chemical shifts in the aromatic region, which is key to its identification.[1]

This guide explains the causality behind the expected spectral features, provides a reliable protocol for data acquisition, and demonstrates the logical process of spectral interpretation.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The structure of **2-Methoxy-N-methylbenzylamine** is presented below with the IUPAC-recommended numbering for the aromatic ring and designated labels for the substituent protons and carbons.

Caption: Structure of **2-Methoxy-N-methylbenzylamine** with atom numbering.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons through spin-spin coupling.

Theoretical Principles and Predicted Spectrum

Based on the structure, we can predict the following signals:

- Aromatic Region (δ 6.8–7.4 ppm): The four protons on the disubstituted benzene ring (H3, H4, H5, H6) will be chemically non-equivalent. The methoxy group is an electron-donating group (EDG) that increases electron density at the ortho (C3, C1 - though C1 is substituted) and para (C5) positions, causing the attached protons (H3, H5) to be shielded (shifted upfield).[1] The result is a complex multiplet pattern.

- Methoxy Protons (-OCH₃, H9): These three protons are equivalent and isolated from other protons, resulting in a sharp singlet. Aromatic methoxy groups typically resonate between δ 3.5 and 4.0 ppm.[2][3]
- Benzylic Protons (-CH₂-, H7): These two protons are adjacent to the nitrogen but have no adjacent proton neighbors, so they will appear as a singlet. Their position is influenced by the adjacent aromatic ring and the nitrogen atom, typically appearing around δ 3.7-3.9 ppm.[4]
- N-Methyl Protons (-NCH₃, H8): These three protons are equivalent and will appear as a singlet. Their chemical shift is expected around δ 2.4-2.6 ppm.[4]
- Amine Proton (-NH-): This proton will appear as a broad singlet. Its chemical shift is highly variable (δ 1-5 ppm) depending on solvent, concentration, and temperature, and it may undergo exchange with residual water, broadening the signal significantly.

Experimental Protocol: ¹H NMR Acquisition

This protocol ensures high-quality, reproducible data.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Methoxy-N-methylbenzylamine**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform is an excellent solvent for this compound and has well-characterized residual solvent signals.[5][6]
 - Add 1-2 μ L of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (300-500 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

- Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.
- Set the spectral width to cover a range of -1 to 12 ppm.
- Use a standard 90° pulse sequence.
- Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum manually to ensure all peaks are in positive absorption mode.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.[\[6\]](#)
 - Integrate all signals to determine the relative number of protons for each resonance.

Data Interpretation and Assignments

The table below summarizes the expected ¹H NMR data for **2-Methoxy-N-methylbenzylamine**.

Signal Label	Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
A	H5	~7.28	t (dd)	1H	Aromatic proton, coupled to H4 and H6.
B	H3	~7.22	t (dd)	1H	Aromatic proton, coupled to H4 and H5.
C	H4, H6	~6.88	m	2H	Aromatic protons shielded by the adjacent methoxy group.[1]
D	-OCH ₃ (H9)	~3.85	s	3H	Methoxy singlet, characteristic chemical shift.[2]
E	-CH ₂ - (H7)	~3.75	s	2H	Benzylic protons adjacent to the aromatic ring and nitrogen.
F	-NCH ₃ (H8)	~2.45	s	3H	N-methyl singlet.[4]
G	-NH-	Variable (e.g., ~1.5)	br s	1H	Exchangeable proton, often broad.

Note: Predicted chemical shifts are estimates. Actual values may vary based on experimental conditions.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).

Theoretical Principles and Predicted Spectrum

With 9 unique carbon atoms, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

- Aromatic Carbons (δ 110–160 ppm): Six signals are expected. The carbon attached to the methoxy group (C2) will be the most deshielded (downfield) due to the electronegativity of oxygen, appearing around δ 157 ppm. The carbon attached to the methylene group (C1) will be the other quaternary carbon, appearing around δ 130 ppm. The remaining four carbons (C3-C6) will resonate between δ 110 and 130 ppm.[1][7]
- Methoxy Carbon (-OCH₃, C9): This signal typically appears in the δ 55-60 ppm range.[2]
- Benzylic Carbon (-CH₂-, C7): This carbon is deshielded by the aromatic ring and the nitrogen, expected around δ 56 ppm.[4][8]
- N-Methyl Carbon (-NCH₃, C8): This aliphatic carbon is expected further upfield, around δ 36 ppm.[4]

Experimental Protocol: ¹³C NMR Acquisition

The low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus necessitate different acquisition parameters compared to ¹H NMR.

- Sample Preparation:
 - Use the same sample prepared for ¹H NMR. For a dedicated ¹³C experiment, a more concentrated sample (20-50 mg) is beneficial to reduce acquisition time.

- Instrument Setup:
 - Lock and shim the spectrometer as described for the ^1H experiment.
 - Select a ^{13}C experiment with proton decoupling (e.g., zgpg30).
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Increase the number of scans significantly (e.g., 256 to 1024) to achieve an adequate signal-to-noise ratio. A relaxation delay (d1) of 2 seconds is recommended.
- Data Processing:
 - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
 - Phase the spectrum.
 - Calibrate the spectrum by setting the central peak of the CDCl_3 triplet to δ 77.16 ppm.[\[9\]](#)

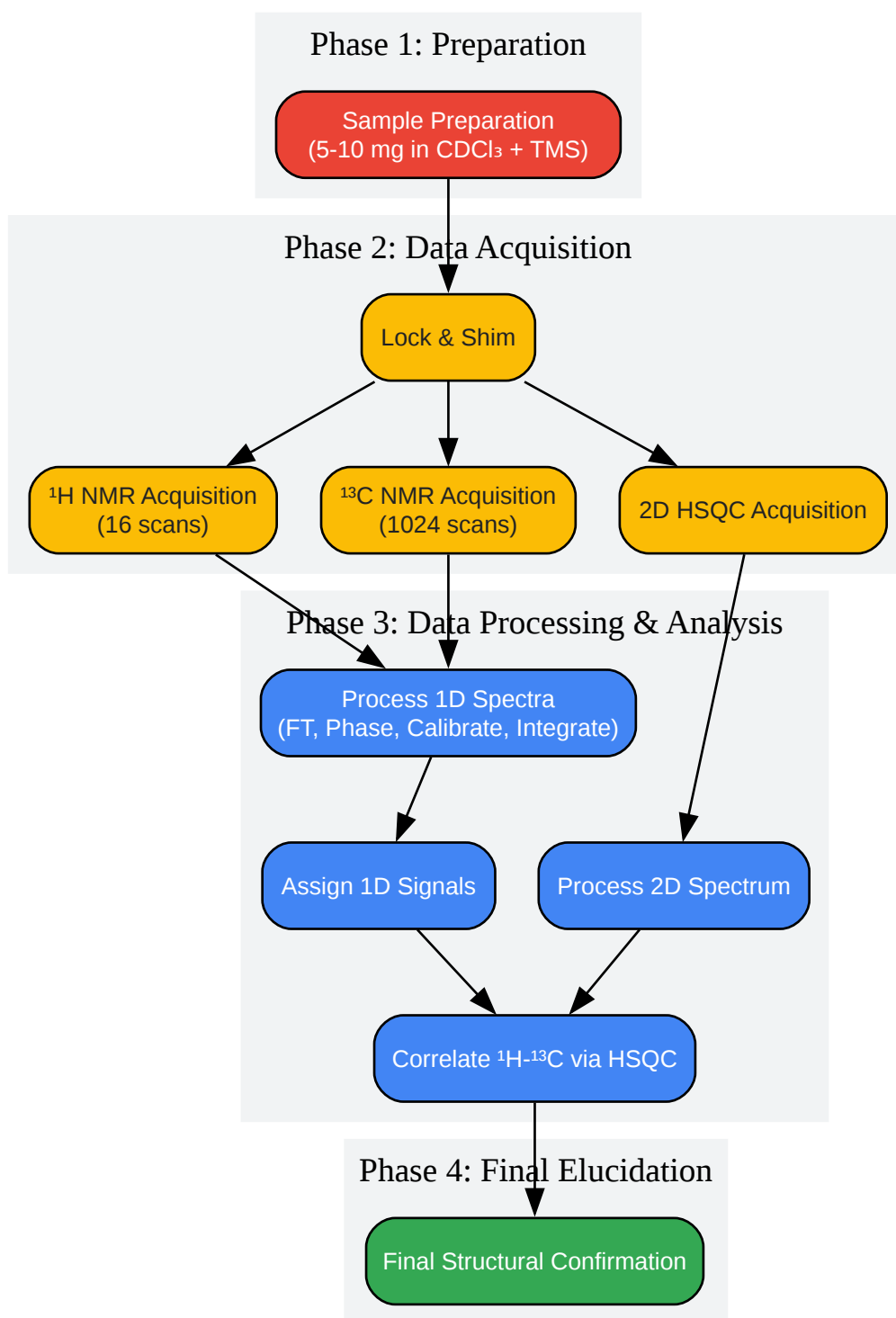
Data Interpretation and Assignments

The table below summarizes the expected ^{13}C NMR data.

Assignment	Predicted δ (ppm)	Rationale
C2	~157.5	Aromatic C-O, highly deshielded by oxygen.
C1	~130.8	Quaternary aromatic carbon.
C5	~128.6	Aromatic CH.
C3	~127.2	Aromatic CH.
C4	~120.5	Aromatic CH.
C6	~110.3	Aromatic CH, shielded by ortho methoxy group.[7][10]
C7 (-CH ₂ -)	~56.2	Benzylic carbon.[4]
C9 (-OCH ₃)	~55.3	Methoxy carbon.[2]
C8 (-NCH ₃)	~36.1	N-methyl carbon.[4]

Workflow and 2D NMR for Structural Confirmation

To unequivocally link the proton signals to their corresponding carbon atoms, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is highly recommended. This experiment generates a 2D plot showing correlations between directly attached ¹H and ¹³C nuclei, providing definitive assignments for all protonated carbons.



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Caption: Recommended workflow for complete NMR analysis.

An HSQC spectrum of **2-Methoxy-N-methylbenzylamine** would show correlation cross-peaks between:

- The aromatic ^1H signals ($\delta \sim 6.8\text{-}7.3$ ppm) and the aromatic ^{13}C signals ($\delta \sim 110\text{-}129$ ppm).
- The benzylic $-\text{CH}_2-$ proton signal ($\delta \sim 3.75$ ppm) and the C7 carbon signal ($\delta \sim 56.2$ ppm).
- The $-\text{OCH}_3$ proton signal ($\delta \sim 3.85$ ppm) and the C9 carbon signal ($\delta \sim 55.3$ ppm).
- The $-\text{NCH}_3$ proton signal ($\delta \sim 2.45$ ppm) and the C8 carbon signal ($\delta \sim 36.1$ ppm).

This provides a self-validating system where the assignments from ^1H and ^{13}C spectra must be mutually consistent.

Conclusion

The combined application of ^1H and ^{13}C NMR, supplemented by 2D correlation spectroscopy, provides a powerful and definitive method for the structural elucidation of **2-Methoxy-N-methylbenzylamine**. The protocols and spectral interpretations detailed in this note offer a reliable framework for researchers and analysts to confirm the identity, purity, and structure of this compound with high confidence. The characteristic chemical shifts of the methoxy, N-methyl, and benzylic groups, along with the predictable pattern of the substituted aromatic ring, serve as a unique spectral signature for this molecule.

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